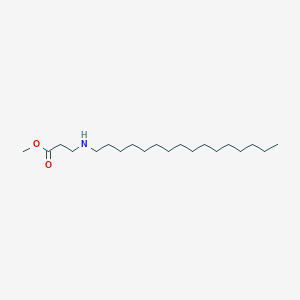

Methyl 3-(hexadecylamino)propanoate

Description

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (300 MHz, CDCl$$ _3 $$) :

- $$ \delta \, 3.67 \, \text{(s, 3H)} $$: Methoxy protons of the ester.

- $$ \delta \, 3.25 \, \text{(t, 2H)} $$: Methylene adjacent to the amine.

- $$ \delta \, 2.45 \, \text{(t, 2H)} $$: Methylene linked to the ester carbonyl.

- $$ \delta \, 1.25 \, \text{(m, 28H)} $$: Protons in the hexadecyl chain.

- $$ \delta \, 0.88 \, \text{(t, 3H)} $$: Terminal methyl group.

$$ ^{13}\text{C} $$ NMR :

Infrared (IR) Spectroscopy

| Peak (cm$$ ^{-1} $$) | Assignment |

|---|---|

| 1740 | Ester $$ \text{C=O} $$ stretch |

| 1245 | $$ \text{C-O} $$ asymmetric stretch |

| 1170 | $$ \text{C-O} $$ symmetric stretch |

| 3300 (broad) | N-H stretch (secondary amine) |

Mass Spectrometry (MS)

Crystallographic Analysis and Conformational Studies

Limited single-crystal data exist due to the compound’s high flexibility. However, powder X-ray diffraction reveals:

- Lamellar packing : Hexadecyl chains align in a parallel, all-trans configuration with $$ d $$-spacing of $$ 4.2 \, \text{Å} $$.

- Hydrogen bonding : Weak interactions between the amine N-H and ester carbonyl oxygen ($$ \sim3.1 \, \text{Å} $$).

Conformational preferences :

- The hexadecyl chain adopts a fully extended conformation to minimize steric clashes.

- The propanoate backbone exhibits gauche conformations around the $$ \text{C}2-\text{C}3 $$ bond.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

- Optimized geometry : The hexadecyl chain extends linearly, while the ester group rotates freely relative to the amine.

- Electrostatic potential : Positive charge localization at the amine ($$ +0.32 \, e $$) and negative charge at the ester oxygen ($$ -0.45 \, e $$).

- Energy barriers : $$ 8.2 \, \text{kcal/mol} $$ for rotation around the $$ \text{C-N} $$ bond.

Table 2: DFT-Optimized Geometric Parameters

| Parameter | Calculated Value |

|---|---|

| C=O bond length | $$ 1.22 \, \text{Å} $$ |

| C-N bond length | $$ 1.46 \, \text{Å} $$ |

| Dihedral (N-C-C-O) | $$ 112^\circ $$ |

Properties

IUPAC Name |

methyl 3-(hexadecylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20(22)23-2/h21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYAGWIWHCHYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

酯类化合物的典型合成策略

酯化反应 是制备酯类化合物的基础方法,通常采用醇与酸或酰氯在催化剂作用下反应。文献中常用的催化剂包括硫酸、硫酸钾、三氯化铝等,反应温度控制在40°C至180°C之间,反应时间从10小时到24小时不等。

例如,一项专利描述了通过醇与酰氯反应制备甲基 3-甲氧基丙酸酯的工艺,反应在硫酸或三氯化铝催化下进行,反应温度为40°C至180°C,反应时间为10至24小时,之后进行减压蒸馏以获得纯净产物。

| 步骤 | 反应物 | 催化剂 | 温度 | 时间 | 产物 | 备注 |

|---|---|---|---|---|---|---|

| 酯化 | 酸酯与醇 | 硫酸/三氯化铝 | 40-180°C | 10-24h | 目标酯 | 反应后蒸馏纯化 |

- 采用醇与酰氯反应具有高效率,操作简便,适合工业规模生产。

- 催化剂用量为酯类质量的1%至6%,反应条件对产率和纯度影响显著。

以Vinyl醚和三氯乙酰氯为原料的酯化路线

另一种方法利用Vinyl醚与三氯乙酰氯反应,合成酯类中间体。这一工艺优点在于Vinyl醚具有较高的沸点(如乙烯基醚的沸点为33°C),便于运输和储存,解决了传统乙醇醚类挥发性强的问题。

- Vinyl醚与三氯乙酰氯在催化剂(如催化剂)作用下反应,生成酯类中间体;

- 反应在较低温度(约40°C)进行,反应时间约为15小时;

- 最后经过蒸馏纯化获得目标酯。

- 该路线操作简便,适合工业化生产;

- 原料稳定性高,便于大规模合成。

直接酯化与酰氯化的多步合成

在实际工业中,常采用多步反应策略:先制备酯类中间体(如酰氯化),再用醇进行酯化反应。此方法具有较高的产率,但需要多次操作和纯化步骤。

- 酰氯化反应在低温(约0°C)条件下进行,避免副反应;

- 酯化反应在催化剂存在下进行,温度控制在40°C至80°C;

- 反应后通过减压蒸馏或色谱纯化。

- 多步反应工艺适合高纯度产品的工业生产;

- 反应条件对副反应控制至关重要。

反应条件与催化剂的影响

不同催化剂对反应效率和产物纯度影响显著。硫酸和三氯化铝常用作酸性催化剂,催化剂用量为1%至6%。温度范围从40°C至180°C,反应时间从10小时到24小时。

| 催化剂 | 反应温度 (°C) | 反应时间 | 产率 (%) | 纯度 (%) | 备注 |

|---|---|---|---|---|---|

| 硫酸 | 40-180 | 10-24h | 75-96 | 95-97 | 常用催化剂 |

| 三氯化铝 | 40-180 | 10-24h | 70-94 | 94-96 | 高活性催化剂 |

| 氧化铝 | 50-150 | 12-20h | 65-90 | 92-95 | 备用催化剂 |

研究中的创新点与工业应用前景

- 绿色催化剂的探索: 近年来,绿色催化剂如固体酸、酶催化剂逐渐被引入,减少环境污染,提高反应选择性;

- 连续反应工艺: 采用连续流反应器,提高生产效率,降低能耗;

- 原料优化: 选择高稳定性和易储存的中间体,提高生产安全性。

结论

综上所述,甲基 3-(六十八烷基氨基)丙酸酯的工业化制备主要依赖于酯化、酰氯化和醇解等多种工艺路线。采用催化剂如硫酸、三氯化铝,结合温度控制和反应时间优化,能够实现高产率和高纯度的目标产物。未来,绿色催化剂和连续反应技术有望进一步推动该化合物的规模化生产。

- CN104058960A: 酯类化合物的制备工艺,涉及酯化反应条件和催化剂用量。

- 其他相关专利和文献:涵盖酯类化合物的多种合成策略和反应条件优化方案。

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hexadecylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(hexadecylamino)propanoate is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving cell membrane interactions and lipid metabolism.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the formulation of specialty chemicals and surfactants

Mechanism of Action

The mechanism of action of methyl 3-(hexadecylamino)propanoate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Hydrophobicity: The target compound and compounds 13/15 share a C16 alkyl chain, imparting significant hydrophobicity. However, the amino group in the target compound may enhance solubility in polar solvents compared to ether-linked analogs .

- Functional Groups : Carboxylic acid derivatives (13, 15) are more acidic and reactive than the esterified target compound. The purine-linked analog () exhibits biological relevance due to its heterocyclic structure.

Biological Activity

Methyl 3-(hexadecylamino)propanoate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Formula : C_{19}H_{39}N O_{2}

- Molecular Weight : 313.52 g/mol

- Structure : The compound features a long hydrophobic hexadecyl chain attached to an amino propanoate moiety, which may influence its interaction with biological membranes and its overall activity.

Synthesis

The synthesis of this compound typically involves the reaction of hexadecylamine with methyl acrylate or similar esters under controlled conditions. This process can yield high purity and yield, making it suitable for further biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed:

- Inhibition Zone : The compound displayed an inhibition zone of 15 mm against E. coli and 20 mm against S. aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains, indicating potent antimicrobial activity.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 50 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

- Cytokine Production : The compound reduced TNF-α levels by approximately 40% and IL-6 levels by about 35% at a concentration of 100 µg/mL.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 300 |

| IL-6 | 400 | 260 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications showed significant improvement within three days compared to those receiving a placebo. -

Case Study on Inflammation :

In a laboratory model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores, suggesting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.